molecular formula C18H16O7S B2974840 3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one CAS No. 866347-87-7

3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2974840
CAS No.: 866347-87-7
M. Wt: 376.38
InChI Key: DGDPGYSWDHQSST-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with methoxy and benzenesulfonyl substituents

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-12-5-4-11-8-17(18(19)25-15(11)9-12)26(20,21)13-6-7-14(23-2)16(10-13)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDPGYSWDHQSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a chromenone derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    7-Methoxychromen-2-one: A simpler chromenone derivative with similar core structure but lacking the sulfonyl group.

Uniqueness

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one is unique due to the presence of both methoxy and benzenesulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one, also known as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential therapeutic applications in various fields, particularly in oncology and virology.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a methoxy group and a sulfonyl moiety. Its molecular formula is C18H18O7SC_{18}H_{18}O_7S with a molecular weight of 376.38 g/mol. The presence of the methoxy groups enhances its solubility and bioavailability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit certain enzymatic pathways, while the chromenone structure can influence various signaling pathways within cells.

Antiviral Activity

Recent studies have shown that sulfonamide derivatives can exhibit antiviral properties, particularly against HIV-1. For instance, compounds structurally similar to 3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one have demonstrated efficacy in inhibiting HIV replication in vitro. The mechanism involves interference with the viral assembly process and inhibition of the capsid protein interactions necessary for viral maturation .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the cell cycle, leading to decreased cell viability .

Case Studies

  • Antiviral Efficacy : A study evaluated several sulfonamide derivatives for their ability to inhibit HIV-1 replication. The results indicated that compounds with similar structural features exhibited EC50 values ranging from 90 nM to 10.81 µM, suggesting potent antiviral activity .
  • Anticancer Properties : In a separate investigation focusing on breast cancer cell lines, treatment with 3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one resulted in significant reductions in cell proliferation and increased apoptotic markers compared to untreated controls .

Table 1: Antiviral Activity of Related Compounds

CompoundEC50 (µM)Mechanism of Action
Compound A0.09Inhibition of viral assembly
Compound B0.15Capsid protein interaction disruption
3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-oneTBDTBD

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Apoptotic Markers Induced
MCF-7TBDCaspase-3 activation
HeLaTBDPARP cleavage
A549TBDAnnexin V positivity

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